molecular formula C20H13FN2O2S B2663481 N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide CAS No. 361166-25-8

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide

Cat. No.: B2663481
CAS No.: 361166-25-8
M. Wt: 364.39
InChI Key: DDELNUCSMKIXTD-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is a synthetic benzothiazole derivative intended for research use in chemical biology and drug discovery. This compound is part of a class of molecules known for their diverse biological activities and potential as scaffolds for pharmaceutical development. Benzothiazole derivatives have been extensively investigated for their antimicrobial properties, with some analogs demonstrating significant activity against Gram-positive and Gram-negative bacteria . Furthermore, structural analogs based on the N-benzothiazole benzamide core have been identified as potent and selective antagonists for certain ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . Other research avenues for benzothiazoles include their evaluation as dual inhibitors for targets like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are relevant in pain and inflammation research , and their development as anticancer agents that can simultaneously inhibit key signaling pathways and reduce inflammatory cytokines . Researchers can utilize this compound to explore its mechanism of action and affinity for various enzymatic or receptor targets. It is supplied with guaranteed high purity and quality for reliable experimental results. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2S/c21-14-9-10-17-18(12-14)26-20(22-17)23-19(24)13-5-4-8-16(11-13)25-15-6-2-1-3-7-15/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDELNUCSMKIXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with 3-phenoxybenzoyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine or pyridine, to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substitution Patterns on the Benzothiazole Ring

N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8)
  • Structure : Replaces the benzothiazole ring with a simpler thiazole moiety (4-methyl substitution).
  • Activity: Identified as an EHD4 inhibitor, highlighting the importance of the 3-phenoxybenzamide group in target binding .
  • Key Difference : The absence of the benzothiazole ring and fluorine substitution may reduce steric bulk and alter electronic interactions compared to the target compound.
1-Cyclopropyl-6-fluoro-7-(4-(N-(6-fluoro-1,3-benzothiazol-2-yl)aminomethyl)piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (4i)
  • Structure: Integrates the 6-fluoro-benzothiazole group into a fluoroquinolone scaffold.
  • Activity: Exhibits superior antibacterial activity against E. coli compared to norfloxacin and gatifloxacin .
  • Key Difference: The extended quinoline-carboxylic acid framework distinguishes it from the target compound, suggesting that the benzothiazole moiety synergizes with the fluoroquinolone core for enhanced antimicrobial effects.
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide
  • Structure : Chlorine replaces fluorine at the 6-position of the benzothiazole.
  • Properties : Higher molecular weight (306.74 g/mol) and increased lipophilicity compared to the fluoro-substituted target compound .
  • Implications : Chlorine’s larger atomic radius and lower electronegativity may alter binding kinetics or metabolic stability.
N-(6-trifluoromethyl-1,3-benzothiazol-2-yl)acetamide Derivatives
  • Structure : Features a trifluoromethyl (CF₃) group at the 6-position.
  • Potential: The CF₃ group’s strong electron-withdrawing effects and hydrophobicity could enhance target affinity or pharmacokinetic profiles, as seen in patented bioactive compounds .

Substituents on the Benzamide Moiety

3-Fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
  • Structure : Contains a methyl-substituted benzothiazole and a 3-fluorobenzamide group.
  • Key Contrast: The methyl group on benzothiazole may reduce polarity, while the 3-fluoro substitution on benzamide could modulate electronic properties differently than the target’s phenoxy group .
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide
  • Structure : Ethoxy and trifluoromethyl groups on the benzothiazole and benzamide, respectively.
  • Impact : The ethoxy group may improve solubility, whereas the trifluoromethyl group could enhance binding to hydrophobic pockets .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a fluorine atom and a phenoxybenzamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and related fields.

This compound exhibits biological activity primarily through enzyme inhibition. It has been shown to interact with specific molecular targets, inhibiting the activity of certain enzymes by binding to their active sites. This mechanism is crucial for its potential applications in treating various diseases.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains and fungi, demonstrating potential as an antifungal and antibacterial agent .

Modulation of 11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1)

The compound has been identified as a modulator of 11βHSD1, an enzyme involved in glucocorticoid metabolism. Inhibition of this enzyme can lead to decreased intracellular concentrations of active glucocorticoids, making it beneficial in treating metabolic disorders such as obesity and type 2 diabetes .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

  • Anticonvulsant Activity : A series of related benzothiazole compounds were synthesized and tested for anticonvulsant properties. The results indicated that compounds with similar structures exhibited significant activity in seizure models without notable neurotoxicity .
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit various enzymes linked to disease pathways. It showed promising results in inhibiting 11βHSD1 activity, suggesting its potential role in managing conditions associated with glucocorticoid excess .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial; Enzyme inhibitorContains fluorine; Phenoxybenzamide structure
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamideModerate antimicrobialDifferent substitution pattern
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{4-[...]}Anticancer potentialMultiple benzothiazole units

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 6-fluoro-1,3-benzothiazol-2-amine with 3-phenoxybenzoyl chloride in pyridine under reflux. Optimization includes:

  • Solvent choice : Pyridine or DMF as solvents to stabilize intermediates.
  • Temperature control : Reflux at 80–100°C for 12–24 hours to ensure complete acylation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Structural validation :

  • FT-IR : Confirm amide C=O (~1650–1680 cm⁻¹) and benzothiazole C-S (~690 cm⁻¹) stretches .
  • NMR : 1H^1H NMR to identify aromatic protons (δ 6.5–8.5 ppm) and 13C^{13}C NMR for carbonyl (δ ~165 ppm) and fluorinated carbons (δ ~160 ppm, 1JCF^1J_{C-F}) .
  • X-ray crystallography : Determine molecular packing and hydrogen-bonding patterns (e.g., N–H···N interactions) using SHELXL for refinement .

Q. How can preliminary bioactivity assays be designed for this benzothiazole derivative?

  • In vitro assays :

  • Enzyme inhibition : Screen against targets like acetylcholinesterase (AChE) or 5-HT2A receptors using Ellman’s method or radioligand binding assays.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.
    • Controls : Include known inhibitors (e.g., donepezil for AChE) and validate via dose-response curves .

Advanced Research Questions

Q. How do stereochemical considerations impact the synthesis and activity of fluorinated benzothiazole derivatives?

  • Challenges : Fluorine’s electronegativity can induce conformational rigidity. For example, X-ray studies of related compounds (e.g., imidazolidine-trione derivatives) reveal enantiomeric pairs with distinct binding modes to cholinesterases .
  • Resolution : Use chiral HPLC or asymmetric synthesis (e.g., Sharpless epoxidation) to isolate active enantiomers. Validate via circular dichroism (CD) .

Q. What role does fluorination play in enhancing pharmacological properties, and how can conflicting bioactivity data be resolved?

  • Fluorine effects :

  • Metabolic stability : Fluorine reduces oxidative degradation (e.g., in hepatic microsomal assays).
  • Bioavailability : LogP optimization via fluorination (balance lipophilicity/solubility).
    • Data contradictions : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays for receptor antagonism). Adjust substituents (e.g., phenoxy vs. methoxy groups) to refine SAR .

Q. What strategies ensure robust validation of crystallographic data for this compound?

  • Validation tools :

  • SHELX suite : Refine structures with SHELXL, checking for R-factor convergence (<5%) and ADP consistency.
  • PLATON : Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) and validate twinning/space group assignments .
    • Error mitigation : Collect high-resolution data (d-spacing <1.0 Å) and use multi-solvent crystallization trials to avoid disorder .

Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?

  • Analytical methods :

  • LC-MS : Detect trace impurities (e.g., unreacted amine or acyl chloride).
  • TLC monitoring : Optimize reaction quenching (e.g., NaHCO₃ wash) to remove acidic byproducts .
    • Process optimization : Use flow chemistry for controlled mixing and temperature gradients to suppress side reactions (e.g., dimerization) .

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